molecular formula C5H10N2O B154931 3-Aminopiperidin-2-one CAS No. 1892-22-4

3-Aminopiperidin-2-one

Cat. No. B154931
CAS RN: 1892-22-4
M. Wt: 114.15 g/mol
InChI Key: YCCMTCQQDULIFE-UHFFFAOYSA-N
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Description

3-Aminopiperidin-2-one is a compound of significant interest in pharmaceutical and biological research due to its presence in various biological activities. It is an unusual metabolite found in the urine of patients with certain metabolic disorders, such as hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential relevance in clinical diagnostics and understanding of metabolic pathways .

Synthesis Analysis

The synthesis of 3-aminopiperidines, including 3-aminopiperidin-2-one, has been approached through various methods. One efficient method involves the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide moiety. This one-pot synthesis strategy is notable for its regioselectivity, forming anti-Markovnikov-type adducts and complementing existing olefin amino functionalization methods . Another approach includes the ring expansion of prolinols, which under kinetic control can yield a high ratio of 3-azidopiperidine, a related compound. This method uses XtalFluor-E and tetrabutylammonium azide to induce the formation of an aziridinium intermediate, followed by reduction to obtain the aminopiperidine .

Molecular Structure Analysis

The molecular structure of 3-aminopiperidin-2-one is closely related to that of other piperidine derivatives, which are known to adopt various conformations depending on their substitution patterns. For instance, trans-4-aminopiperidine-3-carboxylic acid, a derivative of aminopiperidine, can be incorporated into a 14-helix conformation in β-peptide oligomers, demonstrating the versatility of piperidine structures in forming secondary structures .

Chemical Reactions Analysis

The chemical reactivity of 3-aminopiperidines is influenced by the presence of the amino group, which can participate in various reactions. The azide functionality introduced during the synthesis can be further manipulated in subsequent reactions to prepare piperidine-containing structures with diverse biological activities . The ability to incorporate different nitrogen nucleophiles during the synthesis process allows for the creation of a wide array of aminopiperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopiperidin-2-one have been characterized in the context of its excretion in human urine. The compound exhibits properties that closely resemble those of ornithine methyl ester, and its excretion levels can vary significantly, ranging from 130-1050 micromol/g creatinine, which may reflect the severity or activity of the metabolic disorder present in the patient .

Scientific Research Applications

Synthesis Methods

  • Ring Expansion of Prolinols : 3-Aminopiperidines are synthesized efficiently via ring expansion of prolinols. This method, induced by XtalFluor-E, leads to aziridinium intermediates, followed by azide reduction, achieving high selectivity under kinetic conditions (Cochi, Pardo, & Cossy, 2012).

  • One-Pot Synthesis : A one-pot synthesis approach creates 3-azido and 3-aminopiperidines through intramolecular cyclization of unsaturated amines. This method offers versatility for preparing piperidine-containing structures with pharmaceutical and biological importance (Ortiz, Kang, & Wang, 2014).

Biochemical Studies

  • Metabolism by Cytochrome P450s : 4-Aminopiperidines, closely related to 3-Aminopiperidin-2-one, are metabolized by cytochrome P450s, mainly CYP3A4, through N-dealkylation. Understanding this mechanism helps in drug design to optimize metabolism (Sun & Scott, 2011).

Synthetic Applications

  • Rhodium-Catalyzed Asymmetric Hydrogenation : This method provides an efficient route to enantioenriched 3-aminopiperidine derivatives, important in natural products and pharmaceuticals, yielding high enantiomeric excesses (Royal et al., 2016).

  • Preparation of (R)-3-aminopiperidine : A key intermediate for several drugs, (R)-3-aminopiperidine, is prepared through resolution with optically active cyclic phosphoric acids, yielding high purity and yield, illustrating its importance in pharmaceutical synthesis (Sun et al., 2021).

Analytical Chemistry

  • HPLC-Charged Aerosol Detector Method : A non-derivatization method using a mixed-mode column with a charged aerosol detector for 3-aminopiperidine determination. This method offers high sensitivity and precision, crucial in quantitative analysis (Dong, Yan, Yang, & Long, 2017).

Safety and Hazards

The safety data sheet for 3-Aminopiperidin-2-one indicates that it should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

3-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCMTCQQDULIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409421, DTXSID90862775
Record name 3-Aminopiperidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_29756
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URL https://comptox.epa.gov/dashboard/DTXSID90862775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Amino-2-piperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Aminopiperidin-2-one

CAS RN

1892-22-4
Record name 3-Amino-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1892-22-4
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Record name 3-Aminopiperidin-2-one
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Record name 3-Amino-2-piperidone
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Record name 3-Amino-2-piperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3-Aminopiperidin-2-ones and how do these relate to their potential as tryptase inhibitors?

A1: 3-Aminopiperidin-2-ones possess a six-membered lactam ring with an amino group at the 3-position. This structure allows for diverse substitutions on both the nitrogen atoms and the ring, making them versatile scaffolds for exploring structure-activity relationships (SAR). Research has shown that N-substituted 3-aminopiperidin-2-ones exhibit promising tryptase inhibition activity []. The ability to introduce diverse substituents allows for fine-tuning the interactions with the tryptase enzyme, potentially leading to more potent and selective inhibitors.

Q2: Can you describe a synthetic strategy for the preparation of 3-Aminopiperidin-2-ones and how this method facilitates the synthesis of more complex peptides?

A2: A practical synthetic approach for 4-substituted-3-aminopiperidin-2-ones involves two key steps: (a) diastereoselective addition of a cuprate reagent to an (E)-α,β-unsaturated ester and (b) racemization-free reductive amination []. This methodology was successfully employed to synthesize a conformationally constrained tetrapeptide, N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), starting from 3-amino-4-vinylpiperidin-2-one []. This highlights the utility of 3-aminopiperidin-2-ones as building blocks for synthesizing peptidomimetics with constrained conformations, potentially influencing their biological activity and stability.

Q3: Beyond tryptase inhibition, are there other reported biological activities associated with 3-Aminopiperidin-2-ones or related piperidinone derivatives?

A3: Yes, the broader family of piperidinone derivatives exhibits a wide range of biological activities. For instance, 2,6-diaryl-3-(arylthio)piperidin-4-ones and their N-methyl analogues have demonstrated antimicrobial activities []. Additionally, N-substituted-3-aminopiperidin-2-ones are reported to act as constrained dipeptide surrogates, particularly for the Ser-Leu dipeptide []. This property is valuable in designing peptidomimetics with improved pharmacokinetic properties. Furthermore, research has identified several bioactive compounds, including 3-Aminopiperidin-2-one, within the methanolic extract of Enterobacter aerogenes, a bacterium known for its antifungal and antibacterial properties []. This finding suggests the potential of this compound class as a source of novel antimicrobial agents.

Q4: Have any studies investigated the potential toxicity or safety concerns associated with 3-Aminopiperidin-2-ones?

A4: While the provided research focuses on synthesis and structure-activity relationships, one study describes the synthesis of related substances and impurities, including 3-Aminopiperidin-2-one hydrochloride, formed during the preparation of Eflornithine []. Eflornithine is a drug used to treat African sleeping sickness and exhibits certain side effects. The identification and characterization of these related substances are crucial for ensuring the safety and efficacy of Eflornithine production. This highlights the importance of thoroughly evaluating the safety profiles of 3-Aminopiperidin-2-one derivatives, especially as they progress towards potential therapeutic applications.

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